N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide
Description
N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a cyclohexenylmethyl group, and a methylsulfonylmethyl group
Properties
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c1-21(19,20)12-14-8-5-9-17(11-14)15(18)16-10-13-6-3-2-4-7-13/h6,14H,2-5,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLDSAILMGLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCN(C1)C(=O)NCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1: The piperidine ring is functionalized with a carboxamide group through an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and coupling agents (e.g., 1-hydroxybenzotriazole).
Step 2: The cyclohexenylmethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a cyclohexenylmethyl halide under basic conditions.
Step 3: The methylsulfonylmethyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenylmethyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for hydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) for reducing the carboxamide group.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the sulfonyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives of the cyclohexenylmethyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as a ligand, it may bind to a receptor and modulate its activity. The pathways involved could include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxamide: Similar structure but with a saturated cyclohexyl group instead of a cyclohexenyl group.
N-(cyclohexen-1-ylmethyl)-3-(methylsulfonylmethyl)piperidine-1-carboxylate: An ester derivative instead of a carboxamide.
Uniqueness
- The presence of the cyclohexenylmethyl group provides unique steric and electronic properties that can influence the compound’s reactivity and binding affinity.
- The combination of functional groups (carboxamide, cyclohexenylmethyl, and methylsulfonylmethyl) offers a versatile scaffold for further chemical modifications.
This compound’s unique structure and functional groups make it a valuable candidate for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
